molecular formula C6H2F6S B14404725 2,4-Bis(trifluoromethyl)thiophene CAS No. 87721-34-4

2,4-Bis(trifluoromethyl)thiophene

Cat. No.: B14404725
CAS No.: 87721-34-4
M. Wt: 220.14 g/mol
InChI Key: RCRRYAXQJRZEKK-UHFFFAOYSA-N
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Description

2,4-Bis(trifluoromethyl)thiophene is a fluorinated thiophene derivative. Thiophenes are a class of heterocyclic compounds containing a sulfur atom in a five-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the direct fluorination of thiophene derivatives using reagents such as sulfur tetrafluoride (SF₄) or trifluoromethyl iodide (CF₃I) in the presence of a catalyst . Another approach involves the cyclization of acetylenes with trifluoromethyl-substituted precursors .

Industrial Production Methods

Industrial production of 2,4-Bis(trifluoromethyl)thiophene may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions are carefully controlled to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2,4-Bis(trifluoromethyl)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include trifluoromethyl-substituted sulfoxides, sulfones, and various substituted thiophene derivatives .

Scientific Research Applications

2,4-Bis(trifluoromethyl)thiophene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Bis(trifluoromethyl)thiophene involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity and electron-withdrawing properties, which can influence its binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Bis(trifluoromethyl)thiophene
  • 3,4-Bis(trifluoromethyl)thiophene
  • 2,3,4-Trisubstituted thiophenes

Uniqueness

2,4-Bis(trifluoromethyl)thiophene is unique due to the specific positioning of the trifluoromethyl groups at the 2 and 4 positions of the thiophene ring. This positioning can significantly influence its chemical reactivity and physical properties compared to other trifluoromethyl-substituted thiophenes .

Properties

CAS No.

87721-34-4

Molecular Formula

C6H2F6S

Molecular Weight

220.14 g/mol

IUPAC Name

2,4-bis(trifluoromethyl)thiophene

InChI

InChI=1S/C6H2F6S/c7-5(8,9)3-1-4(13-2-3)6(10,11)12/h1-2H

InChI Key

RCRRYAXQJRZEKK-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=C1C(F)(F)F)C(F)(F)F

Origin of Product

United States

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